(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Description
(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C19H16N2O5 and its molecular weight is 352.346. The purity is usually 95%.
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Biological Activity
Overview
The compound (5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its diazinane core and multiple methoxy-substituted phenyl groups. Its unique structure suggests potential for diverse chemical reactivity and biological activity, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C19H16N2O5
- Molecular Weight : 352.346 g/mol
- InChI Key : InChI=1S/C19H16N2O5/c1-25-13-5-3-4-12(10-13)21-18(24)14(17(23)20-19(21)27)8-11-6-7-16(26-2)15(22)9-11/h3-10,22H,1-2H3,(H,20,23,27)/b14-8+
This compound features a diazinane ring that is often associated with various pharmacological properties.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The presence of methoxy groups can enhance the lipophilicity and bioavailability of the molecule, potentially leading to increased effectiveness against various pathogens.
Antioxidant Activity
The antioxidant properties of diazinane derivatives have been explored due to their ability to scavenge free radicals and mitigate oxidative stress. The methoxy substituents are known to play a significant role in enhancing these properties.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in oxidative stress pathways.
- Cell Signaling Modulation : The compound could modulate pathways such as NF-kB, which is crucial in inflammation and cell survival.
Research Findings
A study investigating the biological activity of structurally related compounds found that they exhibited significant inhibition against certain bacterial strains and had promising antioxidant activity. The following table summarizes some key findings:
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
Compound A | 15 | Antimicrobial |
Compound B | 25 | Antioxidant |
This compound | TBD | TBD |
Note: Further studies are necessary to determine specific IC50 values for this compound.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various diazinane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts.
Study on Antioxidant Properties
Another study assessed the antioxidant potential using DPPH radical scavenging assays. The results showed that compounds similar to this compound exhibited significant scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
Properties
IUPAC Name |
(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-14-8-6-12(7-9-14)10-16-17(22)20-19(24)21(18(16)23)13-4-3-5-15(11-13)26-2/h3-11H,1-2H3,(H,20,22,24)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZFGGVQMALGU-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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